molecular formula C12H12ClN3 B8309982 3-Amino-6-chloro-pyridin-2-yl-p-tolyl-amine

3-Amino-6-chloro-pyridin-2-yl-p-tolyl-amine

Cat. No. B8309982
M. Wt: 233.69 g/mol
InChI Key: MWJXKHTZDVWRNH-UHFFFAOYSA-N
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Patent
US07897599B2

Procedure details

A mixture of 6-chloro-3-nitro-pyridin-2-yl-p-tolyl-amine (527 mg, 2 mmol) and tin(II) chloride dihydrate (2.72 g, 12 mmol) in 4 mL conc. HCl was heated at 90° C. for 2 h. After cooling down the yellow suspension was diluted with ethyl acetate and treated with aq. K2CO3 at 0° C. under vigorous stirring to pH 10. The emulsion was extracted with 5×30 mL EtOAc. The combined organic phase was dried over Na2SO4. Evaporation gave 479 mg (yield: quantitative) of the title compound, which was pure by LC-MS and used for further reaction without any purification. Calculated mass=233. Observed mass=234.
Quantity
527 mg
Type
reactant
Reaction Step One
Quantity
2.72 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([NH:8][C:9]2[CH:14]=[CH:13][C:12]([CH3:15])=[CH:11][CH:10]=2)[C:5]([N+:16]([O-])=O)=[CH:4][CH:3]=1.O.O.[Sn](Cl)Cl.C([O-])([O-])=O.[K+].[K+]>Cl.C(OCC)(=O)C>[NH2:16][C:5]1[C:6]([NH:8][C:9]2[CH:14]=[CH:13][C:12]([CH3:15])=[CH:11][CH:10]=2)=[N:7][C:2]([Cl:1])=[CH:3][CH:4]=1 |f:1.2.3,4.5.6|

Inputs

Step One
Name
Quantity
527 mg
Type
reactant
Smiles
ClC1=CC=C(C(=N1)NC1=CC=C(C=C1)C)[N+](=O)[O-]
Name
Quantity
2.72 g
Type
reactant
Smiles
O.O.[Sn](Cl)Cl
Name
Quantity
4 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
under vigorous stirring to pH 10
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling down the yellow suspension
EXTRACTION
Type
EXTRACTION
Details
The emulsion was extracted with 5×30 mL EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phase was dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
Evaporation

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=NC(=CC1)Cl)NC1=CC=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 479 mg
YIELD: CALCULATEDPERCENTYIELD 102.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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